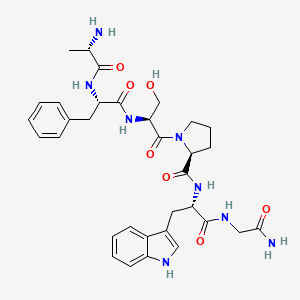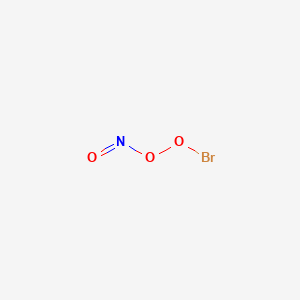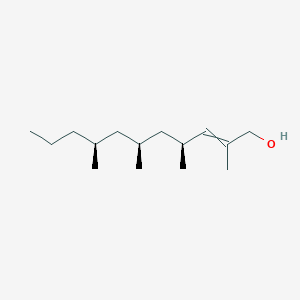![molecular formula C8H14O2 B14242121 [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol CAS No. 478703-63-8](/img/structure/B14242121.png)
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is characterized by its cyclohexene ring structure with two hydroxyl groups attached to the first and second carbon atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol typically involves the reduction of cyclohexene derivatives. One common method is the catalytic hydrogenation of cyclohexene-1,2-dione in the presence of a chiral catalyst to yield the desired diol. The reaction conditions often include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Cyclohexene-1,2-dione, hydrogen gas
Catalyst: Immobilized chiral catalysts on solid supports
Reaction Conditions: Optimized for high throughput and minimal by-products
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: Conversion to cyclohexene-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to cyclohexane-1,2-diol using hydrogenation.
Substitution: Formation of esters or ethers by reacting with acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to 50°C.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine, room temperature.
Major Products
Oxidation: Cyclohexene-1,2-dione
Reduction: Cyclohexane-1,2-diol
Substitution: Cyclohex-3-ene-1,2-diyl diacetate or cyclohex-3-ene-1,2-diyl dimethyl ether
Applications De Recherche Scientifique
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol is utilized in various scientific research fields:
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: In the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: In the production of fine chemicals and as a precursor for polymer synthesis.
Mécanisme D'action
The mechanism by which [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol exerts its effects is primarily through its role as a chiral intermediate. It interacts with various enzymes and catalysts, facilitating stereoselective reactions. The molecular targets include enzymes involved in oxidation-reduction processes and those catalyzing esterification or etherification reactions.
Comparaison Avec Des Composés Similaires
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol can be compared with other similar compounds such as:
Cyclohexane-1,2-diol: Lacks the double bond in the ring structure, leading to different reactivity.
Cyclohexene-1,2-dione: An oxidized form with different chemical properties.
Cyclohex-3-ene-1,2-diyl diacetate: An ester derivative with altered solubility and reactivity.
The uniqueness of this compound lies in its chiral nature and the presence of both hydroxyl groups, making it a versatile intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
478703-63-8 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
[(1R,2R)-2-(hydroxymethyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1,3,7-10H,2,4-6H2/t7-,8-/m0/s1 |
Clé InChI |
VZANJIIQFVLBAI-YUMQZZPRSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C=C1)CO)CO |
SMILES canonique |
C1CC(C(C=C1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)


![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)



![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)

